3-(3,5-Dibromo-4-hydroxyphenyl)isobenzofuran-1(3H)-one
Description
Properties
CAS No. |
6315-30-6 |
|---|---|
Molecular Formula |
C14H8Br2O3 |
Molecular Weight |
384.02 g/mol |
IUPAC Name |
3-(3,5-dibromo-4-hydroxyphenyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H8Br2O3/c15-10-5-7(6-11(16)12(10)17)13-8-3-1-2-4-9(8)14(18)19-13/h1-6,13,17H |
InChI Key |
LLLCIRGUKCTSAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)C3=CC(=C(C(=C3)Br)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromo-4-hydroxyphenyl)isobenzofuran-1(3H)-one typically involves the bromination of a hydroxyphenyl isobenzofuranone precursor. The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent. The process may require controlled temperatures and the presence of a catalyst to ensure selective bromination at the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dibromo-4-hydroxyphenyl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3,5-Dibromo-4-oxophenyl)isobenzofuran-1(3H)-one.
Reduction: Formation of 3-(3,5-Dibromo-4-hydroxyphenyl)isobenzofuran-1(3H)-one with reduced bromine atoms.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-Dibromo-4-hydroxyphenyl)isobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dibromo-4-hydroxyphenyl)isobenzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and hydroxy group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(3,5-Dibromo-4-hydroxyphenyl)isobenzofuran-1(3H)-one with structurally or functionally related isobenzofuranone derivatives, emphasizing substituent effects, biological activity, and synthetic pathways.
Structural Analogues with Halogen and Aromatic Substituents
Key Observations:
- Electron-Withdrawing Effects : The bromine atoms in the target compound may enhance stability and electrophilic reactivity compared to chlorine in impurity E or methyl groups in 3-[2(4-methylphenyl)-2-oxoethyl]isobenzofuran-1(3H)-one .
- Biological Activity: Compound 1 () demonstrates herbicidal activity, suggesting that isobenzofuranones with extended conjugated systems (e.g., methoxycarbonylmethylene) may interact with plant metabolic pathways. The target compound’s brominated aromatic ring could modify such activity by altering lipophilicity or target binding .
Pharmaceutical Derivatives
Key Observations:
- Halogen Placement : Bromine at the 5-position in Compound g () and the 3,5-positions in the target compound may influence receptor binding or metabolic stability.
Biological Activity
3-(3,5-Dibromo-4-hydroxyphenyl)isobenzofuran-1(3H)-one is a synthetic organic compound with notable structural features, including a dibromo-hydroxyphenyl group and an isobenzofuran moiety. Its unique composition has led to investigations into its biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant data and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C20H12Br2O3 |
| Molecular Weight | 460.1 g/mol |
| CAS Number | 6315-70-4 |
| IUPAC Name | 3-(3,5-dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1-one |
| InChI Key | VPEHKIYQFVOKIE-UHFFFAOYSA-N |
The biological activity of 3-(3,5-Dibromo-4-hydroxyphenyl)isobenzofuran-1(3H)-one is hypothesized to involve interactions with specific molecular targets. The compound can form hydrogen bonds and halogen interactions with proteins, potentially modulating their activity. The dibromo-hydroxyphenyl group enhances its binding affinity to various enzymes and receptors, which may explain its observed biological effects.
Antimicrobial Activity
Research indicates that compounds similar to 3-(3,5-Dibromo-4-hydroxyphenyl)isobenzofuran-1(3H)-one exhibit significant antimicrobial properties. For example, studies have shown that derivatives of hydroxybenzoic acids display activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the dibromo and hydroxy groups is believed to enhance this activity by increasing the compound's lipophilicity and facilitating membrane penetration.
Anticancer Properties
The compound has been evaluated for its potential as an anticancer agent. Notably, derivatives containing the 4-hydroxyphenyl group have shown promise in inhibiting histone deacetylases (HDACs), which are implicated in cancer progression . In vitro studies have demonstrated that these compounds can reduce cell viability and proliferation in various cancer cell lines by promoting apoptosis and disrupting cell cycle progression.
Case Study: HDAC Inhibition
A study investigated the effects of structurally related compounds on HDAC6 activity. Results indicated that these compounds significantly reduced proliferation in prostate cancer cells while enhancing acetylation levels of α-tubulin and HSP90α, leading to altered microtubule dynamics . This suggests that 3-(3,5-Dibromo-4-hydroxyphenyl)isobenzofuran-1(3H)-one could potentially function as a lead compound for developing new anticancer therapies targeting HDACs.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
